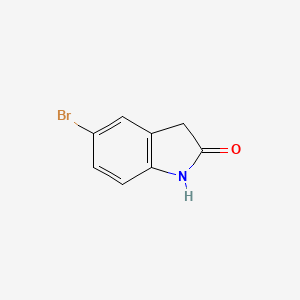

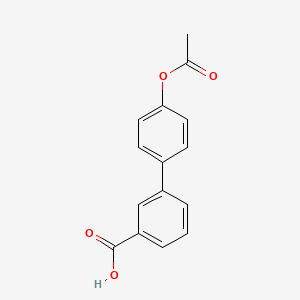

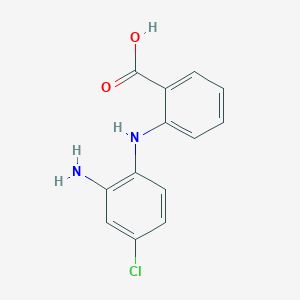

![molecular formula C8H7BrN2S B1268527 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine CAS No. 61889-26-7](/img/structure/B1268527.png)

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives often involves the use of precursors such as 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, which can react with various arylidene malononitriles and ethyl acetoacetate to furnish corresponding pyridine derivatives. These synthetic pathways highlight the compound's versatility in forming new polyheterocyclic ring systems with potential biological activity (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives has been elucidated using various analytical techniques. For instance, the crystal and molecular structures of similar compounds have been described, showcasing their monoclinic system crystallization and providing insights into their conformation and electron density maps (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted by its ability to undergo various transformations, including reactions with 4-substituted arylidene malononitriles and ethyl acetoacetate, showcasing its potential in synthesizing a wide range of heterocyclic compounds. The bromination of pyridine-2-thione derivatives demonstrates its versatility in chemical modifications (Krauze et al., 1982).

Physical Properties Analysis

The physical properties, such as crystallography and thermodynamic stability, of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine derivatives, are crucial for understanding their behavior in different chemical environments. The crystal structure analysis reveals information about the compound's geometric orientation and intermolecular interactions, which are essential for its application in material science and pharmaceuticals (Rodi et al., 2013).

Applications De Recherche Scientifique

Summary of the Application

The compound “3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine” is used in the synthesis of new Imidazo[4,5-b]pyridine derivatives . These derivatives are of interest due to their antimicrobial features .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to isolate the expected regioisomers compounds .

Results or Outcomes Obtained

The structures of the synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

Application in Medicinal Chemistry

Summary of the Application

“3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine” is used in the synthesis of pyrazolo[3,4-b]pyridines, which are considered promising lead candidates against Mycobacterium tuberculosis .

Methods of Application or Experimental Procedures

The synthesis involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . The products undergo structural modification via reductive desulfurization, ester hydrolysis, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Results or Outcomes Obtained

The synthesized compounds were subjected to in vitro Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) . The results indicated that the pyrazolo[3,4-b]pyridine with specific substitutions exhibits promising antitubercular activity .

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVKRDRDFJTFEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NS2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347120 |

Source

|

| Record name | 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine | |

CAS RN |

61889-26-7 |

Source

|

| Record name | 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

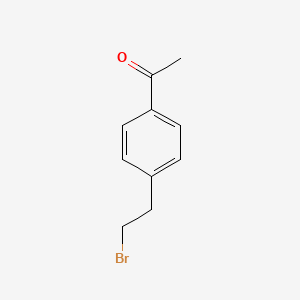

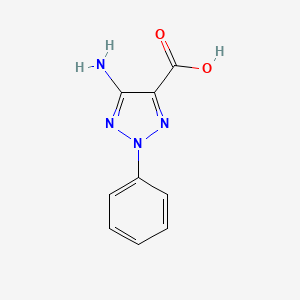

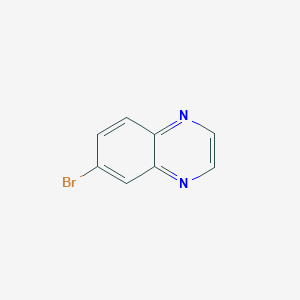

![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)

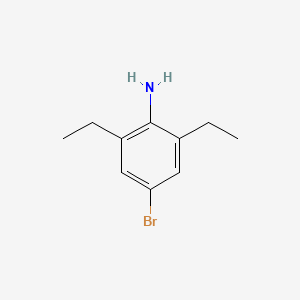

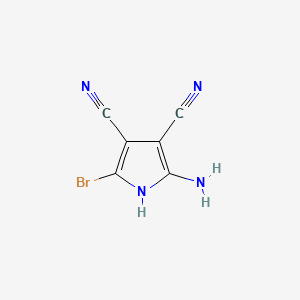

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)

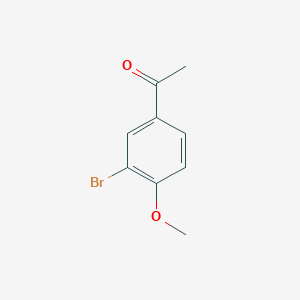

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)